molecular formula C4H5F2N3O B2964809 4-Azido-3,3-difluorooxolane CAS No. 2548984-88-7

4-Azido-3,3-difluorooxolane

Cat. No.: B2964809
CAS No.: 2548984-88-7
M. Wt: 149.101
InChI Key: CDMNZKWBRWDYOG-UHFFFAOYSA-N
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Description

4-Azido-3,3-difluorooxolane is a five-membered oxolane (tetrahydrofuran) derivative featuring an azide (-N₃) group at the 4-position and two fluorine atoms at the 3-position. The compound’s strained ring system and electron-withdrawing fluorine substituents likely influence its reactivity, particularly in thermal or photochemical transformations. These analogs are known for applications in materials science, surface functionalization, and as precursors to reactive intermediates like nitrenes .

Properties

IUPAC Name

4-azido-3,3-difluorooxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O/c5-4(6)2-10-1-3(4)8-9-7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMNZKWBRWDYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3,3-difluorooxolane typically involves nucleophilic substitution reactions. One common method is the reaction of 3,3-difluorooxolane with sodium azide (NaN3) in a polar aprotic solvent such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under mild heating conditions to facilitate the substitution of a leaving group (e.g., a halide) with the azide group .

Industrial Production Methods: While specific industrial production methods for 4-Azido-3,3-difluorooxolane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-3,3-difluorooxolane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., CH3CN, DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2).

    Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.

Major Products:

Scientific Research Applications

4-Azido-3,3-difluorooxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-3,3-difluorooxolane primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biochemical processes. Additionally, the reduction of the azide group to an amine can lead to the formation of bioactive molecules that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Azido-3,3-difluorooxolane with structurally or functionally related azides from the literature:

Compound Name Structure Key Reactivity Thermal Stability Applications References
4-Azido-2,3,5,6-tetrafluoropyridine Pyridine ring with -N₃ and 4 F Thermal decomposition yields nitriles via nitrogen release; photolysis forms nitrenes Moderate; decomposes at elevated temps Synthesis of fluorinated heterocycles, polymer modification
4-Azido-3-chloro-2,5,6-trifluoropyridine Pyridine with -N₃, 3 F, 1 Cl Reacts with nucleophiles at Cl site; thermally generates chlorofluorinated nitriles Lower stability due to Cl substituent Intermediate for agrochemicals, pharmaceuticals
Polyfluorinated methyl benzoate azides Benzene ring with -N₃ and F/CF₃ Photolysis produces triplet nitrenes; reacts with alkenes for surface grafting High photostability Surface functionalization, nanomaterial synthesis
Phenyl azides (e.g., perfluorophenyl azide) Benzene with -N₃ and F/CF₃ Forms singlet/triplet nitrenes under UV; undergoes C–H insertion or cycloaddition Stable in dark, reactive under UV Photoresists, bio-conjugation, crosslinking agents
4-Azido-3,3-difluorooxolane (inferred) Oxolane with -N₃ and 2 F Hypothesized to form strained nitrenes or decompose to fluorinated olefins Likely lower due to ring strain Potential use in materials science (if nitrene stability is achieved)

Key Observations:

Structural Effects on Reactivity :

  • Pyridine-based azides (e.g., 4-Azido-2,3,5,6-tetrafluoropyridine) exhibit thermal reactivity dominated by nitrogen extrusion, forming nitriles . In contrast, phenyl azides prioritize photochemical nitrene generation .
  • The oxolane scaffold in 4-Azido-3,3-difluorooxolane introduces ring strain, which may lower thermal stability compared to aromatic analogs. Fluorine substituents could further polarize the azide group, accelerating decomposition.

Functional Group Interactions :

  • Chlorine in 4-Azido-3-chloro-2,5,6-trifluoropyridine enhances electrophilicity, enabling nucleophilic substitutions absent in purely fluorinated analogs .
  • In oxolane derivatives, the electron-withdrawing effect of fluorine may stabilize transition states during azide decomposition, analogous to fluorinated pyridines.

Applications :

  • Aromatic azides are widely used in photolithography and bioconjugation due to nitrene-mediated crosslinking .
  • For 4-Azido-3,3-difluorooxolane, applications could mirror strained nitrene precursors (e.g., in polymer crosslinking), but experimental validation is required.

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